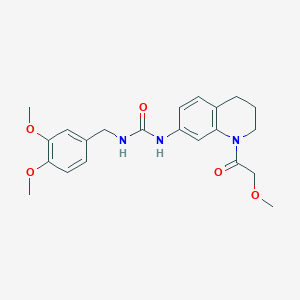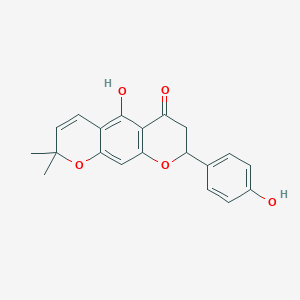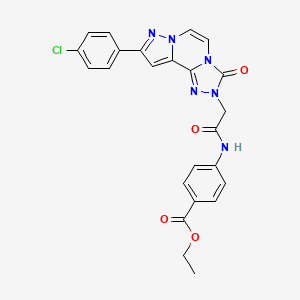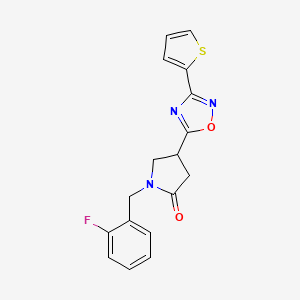
1-(3,4-Dimethoxybenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxybenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C22H27N3O5 and its molecular weight is 413.474. The purity is usually 95%.
The exact mass of the compound 1-(3,4-Dimethoxybenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,4-Dimethoxybenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxybenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on similar compounds, particularly those involving methoxylated 1,2,3,4-tetrahydroisoquinoliniums and derivatives, emphasizes the significance of synthetic methodologies for creating ligands of apamin-sensitive Ca2+-activated K+ channels. Studies detail the synthesis of methoxylated derivatives from precursors like N-methyl-laudanosine, highlighting the affinity variations due to structural modifications at certain positions. These syntheses are crucial for probing the structure-activity relationships of compounds targeting specific biological channels (Graulich et al., 2006).
Biological Evaluation and Applications
The compound's structural analogs have been evaluated for various biological activities. Notably, studies on urea and bis-urea derivatives of primaquine with hydroxyphenyl or halogenphenyl substituents reveal significant antiproliferative effects against cancer cell lines, including breast carcinoma MCF-7 cells. These findings suggest potential therapeutic applications of such compounds in cancer treatment. The research also explores the compounds' antioxidative properties and antimicrobial activities, providing insights into their multifaceted biological roles (Perković et al., 2016).
Mechanistic Insights and Pharmacological Potential
Further studies on similar compounds focus on elucidating their mechanistic pathways and pharmacological potentials. For instance, the identification of metabolites in human subjects for specific inhibitors reveals insights into drug metabolism, including processes like O-demethylation and ring hydroxylation. This research aids in understanding the metabolic fate of these compounds in humans and their excretion pathways, which is essential for developing drugs with optimized pharmacokinetic profiles (Umehara et al., 2009).
Catalytic Applications in Organic Synthesis
The compound and its derivatives also find applications in catalysis, particularly in the synthesis of heterocyclic compounds. A novel mixed-ligand Cu(II) Schiff base complex derived from a related compound demonstrates catalytic efficiency in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This highlights the utility of these compounds in facilitating organic synthesis reactions, offering a pathway to synthesize valuable heterocyclic structures with potential pharmaceutical applications (Ebrahimipour et al., 2018).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-14-21(26)25-10-4-5-16-7-8-17(12-18(16)25)24-22(27)23-13-15-6-9-19(29-2)20(11-15)30-3/h6-9,11-12H,4-5,10,13-14H2,1-3H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCALNPUYGRQISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-cyanophenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2421584.png)
![N-(2-bromophenyl)-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea](/img/structure/B2421585.png)
![8-(2-((2-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421587.png)
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{[3-(trifluoromethyl)benzyl]oxy}iminoformamide](/img/structure/B2421588.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-4-ethoxybenzamide](/img/structure/B2421593.png)
![Ethyl 5-(benzo[d]thiazole-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2421594.png)
![methyl 4-(4-(dimethylamino)phenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2421595.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2421597.png)


![N'-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2421604.png)